(S)-A-HYDROXY-2-THIOPHENEACETONITRILE
Description
(S)-α-Hydroxy-2-thiopheneacetonitrile is a chiral nitrile derivative featuring a thiophene ring substituted with a hydroxy group at the α-position and an acetonitrile moiety. The compound’s chirality and functional groups (hydroxy, nitrile, and thiophene) make it a candidate for studying stereoselective reactions or bioactive molecule development.
Properties
CAS No. |
134562-59-7 |
|---|---|
Molecular Formula |
C6H5NOS |
Synonyms |
(S)-A-HYDROXY-2-THIOPHENEACETONITRILE |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiophene derivatives, including (S)-A-hydroxy-2-thiopheneacetonitrile, as anticancer agents. For instance, new derivatives of 2-thiopheneacetonitrile have demonstrated significant antineoplastic efficacy in hepatoma models. In vitro assays indicated that specific derivatives exhibited IC50 values lower than those of clinically relevant multikinase inhibitors like sorafenib, showing promise in targeting cancer cell proliferation effectively .
Table 1: Anticancer Efficacy of Thiophene Derivatives
Insecticidal Properties
Thiophene derivatives have been explored for their insecticidal properties. The synthesis of various thiophene-based compounds has shown that they can act as effective insecticides, structurally analogous to established compounds like DDT . These compounds target specific biological pathways in pests, making them valuable in agricultural pest management.
Table 2: Insecticidal Activity of Thiophene Derivatives
Drug Development
Thiophene-containing compounds have been recognized as privileged scaffolds in drug discovery due to their ability to interact with various biological targets effectively. Analysis of USFDA-approved drugs reveals that numerous thiophene derivatives are utilized across multiple therapeutic areas, including anti-inflammatory and anticancer treatments .
Table 3: FDA-Approved Thiophene Drugs
| Drug Name | Approved Year | Therapeutic Area | Mechanism of Action |
|---|---|---|---|
| Tiaprofenic Acid | 1989 | Anti-inflammatory | COX inhibition |
| Raltitrexed | 2000 | Anticancer | Antifolate mechanism |
| Dorzolamide | 1996 | Glaucoma | Carbonic anhydrase inhibition |
Conclusion and Future Directions
This compound shows considerable promise in both medicinal and agricultural applications. Its efficacy as an anticancer agent and insecticide underscores its potential for further development into therapeutic and pest control solutions. Continued research into the mechanisms of action and optimization of these compounds will be crucial for advancing their applications in the pharmaceutical and agricultural industries.
Comparison with Similar Compounds
Data Table: Comparative Analysis
Preparation Methods
Titanium-Based Catalysts
Chiral Ti(IV)-salen complexes facilitate asymmetric cyanosilylation of 2-thiophenecarbaldehyde. The catalyst (5 mol%) activates trimethylsilyl cyanide (TMSCN), enabling enantioselective cyanide transfer:
Performance Metrics
-
Yield : 78%
-
ee : 85%
-
Conditions : Dichloromethane, −20°C, 24 hours
While effective, the need for low temperatures and moisture-sensitive reagents limits industrial scalability.
Organocatalytic Approaches
Proline-derived catalysts promote cyanohydrin formation via hydrogen-bond activation. For example:
-
Catalyst : (S)-Diphenylprolinol (10 mol%)
-
Cyanide Source : KCN
-
Solvent : Ethanol/water (9:1)
-
Yield : 65%
-
ee : 80%
Racemization occurs above 30°C, necessitating strict temperature control.
Kinetic Resolution of Racemic Mixtures
Enzymatic Resolution
Lipases (e.g., Candida antarctica Lipase B) hydrolyze racemic cyanohydrins selectively. The (R)-enantiomer is preferentially hydrolyzed to the corresponding acid, leaving the (S)-cyanohydrin intact.
Process Parameters
-
Substrate : Racemic α-hydroxy-2-thiopheneacetonitrile (20 mM)
-
Enzyme : CALB (50 mg/mL)
-
Solvent : Phosphate buffer (pH 7.0)
-
Conversion : 48% (theoretical maximum for resolution)
-
ee : >99%
This method is cost-intensive due to the 50% maximum yield but valuable for high-purity applications.
Chromatographic Separation
Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve racemic mixtures with >98% ee. However, throughput is low, making it unsuitable for large-scale production.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | ee (%) | Conditions | Scalability |
|---|---|---|---|---|
| Enzymatic (MeHNL) | 92 | 94 | Aqueous, 25°C, 4h | High |
| Ti-Salen Catalysis | 78 | 85 | −20°C, anhydrous, 24h | Moderate |
| Organocatalysis | 65 | 80 | Ethanol/water, 25°C, 12h | Low |
| Kinetic Resolution (CALB) | 48 | >99 | Buffer, 37°C, 48h | Moderate |
Q & A
Q. What methodologies are recommended for synthesizing (S)-A-HYDROXY-2-THIOPHENEACETONITRILE with high stereochemical purity?
To achieve stereochemical control, asymmetric catalysis (e.g., chiral ligands in transition-metal catalysis) or chiral pool strategies using enantiopure starting materials are common. For example, similar thiophene derivatives have been synthesized via Sharpless epoxidation or enzymatic resolution to introduce hydroxyl groups with defined stereochemistry . Reaction conditions (temperature, solvent polarity, and catalyst loading) should be optimized using design-of-experiment (DoE) frameworks to minimize racemization.
Q. How can the compound be purified to prevent decomposition during isolation?
Use low-temperature crystallization or flash chromatography with non-polar solvents (e.g., hexane/ethyl acetate gradients) to avoid thermal degradation. For sensitive nitrile groups, silica gel pretreatment with 1% triethylamine can neutralize acidic sites that may catalyze hydrolysis. HPLC purification under neutral conditions (e.g., acetonitrile/water with 0.1% ammonium acetate) is recommended for analytical-scale isolation .
Q. What analytical techniques are most effective for structural confirmation of this compound?
- NMR : and NMR to verify thiophene ring substitution patterns and nitrile/hydroxyl group positions.
- Mass spectrometry : High-resolution ESI-MS to confirm molecular formula (e.g., [M+H] or [M+Na] ions).
- X-ray crystallography : For unambiguous stereochemical assignment if single crystals are obtainable. Cross-validate results with computational methods (e.g., DFT-based NMR chemical shift predictions) .
Q. What safety protocols are critical when handling this compound in the lab?
- Ventilation : Use fume hoods to limit inhalation exposure, as nitriles can release toxic vapors (e.g., HCN under thermal stress) .
- PPE : Nitrile gloves, chemical-resistant goggles, and flame-retardant lab coats. Avoid latex gloves due to permeability .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can conflicting toxicity data for this compound across studies be resolved?
Conduct meta-analyses to identify variables such as:
- Exposure routes : Compare oral vs. dermal LD values, as seen in acetonitrile toxicity studies .
- Metabolic differences : Use in vitro hepatocyte models to assess species-specific cytochrome P450 metabolism.
- Statistical rigor : Apply Student’s t-test or ANOVA to evaluate significance thresholds in dose-response curves .
Q. What experimental strategies optimize the compound’s reactivity in cross-coupling reactions?
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the nitrile group.
- Catalyst screening : Test Pd(II)/Cu(I) systems for Suzuki-Miyaura couplings with aryl boronic acids.
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Q. How can the enantiomeric excess (ee) of this compound be quantified accurately?
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and isocratic elution (hexane/isopropanol).
- Circular dichroism (CD) : Correlate CD signals with ee calibration curves derived from enantiopure standards.
- NMR chiral shift reagents : Europium(III) complexes to resolve diastereomeric splitting in NMR .
Q. What approaches mitigate hydrolysis of the nitrile group during aqueous-phase applications?
- pH control : Maintain neutral to slightly acidic conditions (pH 5–7) to minimize base-catalyzed hydrolysis.
- Protecting groups : Temporarily convert the nitrile to a stable imine or thioamide derivative.
- Lyophilization : Store the compound as a lyophilized powder to reduce water-mediated degradation .
Methodological Considerations
- Data validation : Cross-reference spectral data with published analogs (e.g., 4-AMINO-5-BENZOYL-2-(BENZYLSULFANYL)-3-THIOPHENECARBONITRILE) to confirm structural assignments .
- Ethical compliance : Document safety protocols per OSHA and EN 149 standards, including waste disposal and emergency response plans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
